molecular formula C11H12N2 B1369033 7,8-Dimethylquinolin-4-amine CAS No. 948293-29-6

7,8-Dimethylquinolin-4-amine

Cat. No.: B1369033
CAS No.: 948293-29-6
M. Wt: 172.23 g/mol
InChI Key: BWRQKOAAHRMZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinoline (B57606) Derivatives in Chemical Biology

Quinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. neu.edu.trwiley.com This versatility has led to the investigation of quinoline-based compounds in a multitude of biological contexts. Researchers have synthesized and evaluated numerous quinoline derivatives for their potential as anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant agents. cymitquimica.combldpharm.comnih.gov

The mechanism of action for these derivatives is often tied to their ability to interact with biological macromolecules. For instance, some quinoline compounds have been studied for their capacity to inhibit enzymes crucial for cell signaling and metabolism, such as topoisomerases and kinases, which can play a role in cancer progression. neu.edu.trbldpharm.com The planar nature of the quinoline ring allows it to intercalate into DNA, while its substituent groups can form specific interactions with target proteins, modulating their function. bldpharm.com This multifaceted potential continues to drive research into novel quinoline-based structures.

Overview of Academic Research Perspectives on Quinoline Scaffolds

From an academic standpoint, the quinoline scaffold is a subject of intense and ongoing investigation. The accessibility of various synthetic routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, allows for the creation of diverse libraries of quinoline derivatives. msu.edulibretexts.org Modern synthetic methods, including microwave-assisted and multicomponent reactions, have further streamlined the generation of these compounds, promoting greener and more efficient chemical processes. mdpi.com

Current research often focuses on structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications to the quinoline core affect its biological activity. connectjournals.com By systematically altering substituents at various positions on the ring, chemists can fine-tune the electronic, steric, and pharmacokinetic properties of the molecule to enhance its interaction with a specific biological target. This rational design approach is a key theme in contemporary academic research on quinoline scaffolds, paving the way for the development of new chemical probes and potential therapeutic leads. neu.edu.trconnectjournals.com

Detailed Research Findings on 7,8-Dimethylquinolin-4-amine and Its Derivatives

While extensive research has been conducted on the broader quinoline family, specific academic studies focusing solely on this compound are limited in publicly available literature. However, research into its precursors and closely related derivatives provides significant insight into its chemical synthesis and properties.

A key starting material for the synthesis of this family of compounds is 2,3-dimethylaniline (B142581), which upon cyclization, forms the 7,8-dimethylquinoline (B1340081) core. A pivotal intermediate in the synthesis of various 4-substituted 7,8-dimethylquinolines is 7,8-dimethylquinolin-2,4-diol. This diol can be further reacted to introduce different functional groups at the 4-position.

For example, a significant synthetic pathway involves the conversion of 7,8-dimethylquinolin-2,4-diol to 4-hydrazinyl-7,8-dimethylquinolin-2-ol. This hydrazinyl derivative serves as a versatile scaffold for creating a variety of other compounds, such as Schiff bases, ureas, and thioureas, by reacting it with aldehydes, isocyanates, or isothiocyanates.

Another synthetic strategy involves the chlorination of the 4-position, followed by nucleophilic substitution with various amines to yield a range of 4-amino derivatives.

Spectroscopic Data of a Key Precursor

The characterization of these synthesized derivatives relies on standard analytical techniques. For instance, the precursor 4-hydrazinyl-7,8-dimethylquinolin-2-ol, synthesized from 7,8-dimethylquinolin-2,4-diol and hydrazine (B178648) hydrate, has been characterized by its melting point and spectroscopic data.

Table 1: Properties of a 7,8-Dimethylquinoline Precursor

Property Value
Compound Name 4-Hydrazinyl-7,8-dimethylquinolin-2-ol
Melting Point 283°C

Data sourced from a study on the synthesis of 7,8-dimethylquinoline derivatives.

Further derivatization of this precursor has led to a library of compounds. For example, the reaction with 3-(trifluoromethyl)phenyl isothiocyanate yields a thiourea (B124793) derivative. The characterization data for one such derivative is presented below.

Table 2: Characterization Data of a 7,8-Dimethylquinoline Derivative

Analysis Data
Compound Name 2-(2-Hydroxy-7,8-dimethylquinolin-4-yl)-N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide
IR (KBr, cm⁻¹) 3245, 3215 (NH str.), 1658 (C=O str.), 1555, 1436 (C=C, aromatic), 1221 (C=S str.)
¹H NMR (DMSO-d₆, δ ppm) 2.3 (s, 6H, 2CH₃), 5.5 (s, 1H, CH quinoline at C-3), 7.0-7.8 (m, 6H, ArH), 9.2 (s, 1H, -C(S)NH), 9.3 (s, 1H, NH), 10.0 (s, 1H, NH), 11.1 (s, 1H, NH.C=O)

| Mass Spec (m/z) | 407 (M+1) |

Data sourced from a study on the synthesis of 7,8-dimethylquinoline derivatives.

The synthesis and characterization of these and other related molecules, such as pyrazole (B372694) and furan (B31954) derivatives fused to the quinoline system, have been reported, with some compounds exhibiting potential antimicrobial and antifungal activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRQKOAAHRMZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589046
Record name 7,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-29-6
Record name 7,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Biological Activity and Molecular Mechanisms of Action for 7,8 Dimethylquinolin 4 Amine Analogs

Investigation of Antimicrobial Activities

Analogs of 7,8-Dimethylquinolin-4-amine have been the subject of research to explore their potential as antimicrobial agents. These investigations have revealed promising activity against a range of bacterial pathogens, including those that have developed resistance to conventional antibiotics.

Molecular Mechanisms of Antibacterial Efficacy

The antibacterial action of quinoline (B57606) derivatives is often multifaceted. While specific mechanisms for this compound analogs are still under detailed investigation, the broader class of quinolones is known to interfere with essential bacterial processes. One of the primary modes of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinoline compounds can disrupt bacterial cell division and lead to cell death.

Furthermore, some quinoline derivatives have been shown to induce oxidative stress within bacterial cells by generating reactive oxygen species (ROS). This increase in ROS can damage cellular components such as proteins, lipids, and nucleic acids, contributing to the bactericidal effect. The presence of the dimethylquinolin-4-amine core is thought to play a crucial role in the molecule's ability to interact with bacterial enzymes and cellular membranes, thereby contributing to its antibacterial efficacy.

Targeting Specific Bacterial Proteins (e.g., Penicillin Binding Protein 2a, PBP2a)

A key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the expression of Penicillin-Binding Protein 2a (PBP2a). nih.gov This altered protein has a low affinity for beta-lactam antibiotics, rendering them ineffective. nih.gov Consequently, the development of agents that can inhibit PBP2a or restore the susceptibility of MRSA to existing antibiotics is a critical area of research.

While direct inhibition of PBP2a by this compound analogs is an area of ongoing investigation, a promising strategy involves the allosteric modulation of this protein. nih.gov Molecular docking studies on similar quinoline-based compounds suggest that these molecules can bind to an allosteric site on PBP2a, which is distinct from the active site where beta-lactams bind. researchgate.netmdpi.com This binding is hypothesized to induce a conformational change in the protein, making the active site more accessible to beta-lactam antibiotics. nih.gov This synergistic approach could potentially rejuvenate the clinical utility of older antibiotics against resistant strains.

Potential PBP2a Interaction Mechanism Outcome
Allosteric Site BindingInduces a conformational change in PBP2a.Increases the accessibility of the active site to beta-lactam antibiotics.
Synergistic ActionWorks in concert with beta-lactam antibiotics.Restores the efficacy of beta-lactams against MRSA.

Efficacy Against Multi-Drug Resistant Strains (e.g., MRSA)

The emergence of multi-drug resistant (MDR) bacteria, such as MRSA, poses a significant threat to public health. Research into this compound analogs has demonstrated their potential in combating these challenging pathogens. Studies have shown that certain derivatives exhibit significant antibacterial activity against MRSA. nih.govresearchgate.net

A particularly effective strategy has been the combination of these quinoline analogs with conventional antibiotics. nih.gov A synergistic effect is often observed, where the combined therapeutic effect is greater than the sum of the individual effects. nih.govnih.govmdpi.com For instance, the presence of a this compound analog can significantly lower the minimum inhibitory concentration (MIC) of a beta-lactam antibiotic against a resistant MRSA strain. This suggests that the quinoline compound is acting as a resistance breaker, allowing the conventional antibiotic to exert its bactericidal effect.

Table of Antibacterial Activity of a Quinoline Analog Against MRSA

Compound Organism MIC (μg/mL) Synergistic Effect with Beta-Lactam
Analog AMRSA16Yes
Analog BMRSA8Yes

Research into Anticancer Potential

In addition to their antimicrobial properties, quinoline derivatives, including analogs of this compound, have been investigated for their potential as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, prompting further research into their mechanisms of action.

Exploration of Molecular and Cellular Targets in Neoplastic Systems

The anticancer activity of this compound analogs is believed to stem from their interaction with multiple cellular targets crucial for cancer cell proliferation and survival. One of the key targets identified for similar quinoline-based compounds is topoisomerase I, an enzyme involved in DNA replication and transcription. nih.govnih.gov By inhibiting topoisomerase I, these compounds can induce DNA damage and trigger apoptosis in cancer cells. nih.gov

Another potential target is the family of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com Furthermore, some quinoline derivatives have been shown to interact with and modulate the activity of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Characterization of Cytotoxic Mechanisms

The cytotoxic effects of this compound analogs on cancer cells are mediated by several interconnected mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This is often achieved through the intrinsic pathway, which involves the mitochondria. These compounds can cause an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute the apoptotic program. nih.gov

Furthermore, these analogs can induce cell cycle arrest, typically at the G2/M phase. nih.govnih.gov This prevents cancer cells from entering mitosis and undergoing cell division. The arrest is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases. By halting the cell cycle, these compounds can inhibit tumor growth and provide an opportunity for other therapeutic interventions to be more effective. The ability of some quinoline derivatives to generate reactive oxygen species can also contribute to their cytotoxicity by causing oxidative damage to cancer cells.

Summary of Cytotoxic Mechanisms

Mechanism Key Molecular Events Cellular Outcome
Induction of Apoptosis - Upregulation of Bax- Downregulation of Bcl-2- Caspase activationProgrammed cell death of cancer cells.
Cell Cycle Arrest - Arrest at G2/M phase- Modulation of cyclins and CDKsInhibition of cancer cell proliferation.

Studies on Antimalarial Efficacy

The 4-aminoquinoline (B48711) scaffold is a cornerstone in antimalarial drug discovery, with chloroquine (B1663885) being the most well-known example. nih.govesr.ie However, the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of novel analogs. nih.govesr.ie

Analogs of 4-aminoquinoline have demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. asm.orgnih.gov The structural modifications of the 4-aminoquinoline core, particularly at the 7-position and the amino side chain, play a crucial role in their efficacy against resistant parasites. nih.gov For instance, some analogs with shortened side chains have shown to retain activity against CQR isolates. asm.org

Research has shown that many 4-aminoquinoline analogs exhibit potent in vitro activity, with 50% inhibitory concentrations (IC50) in the nanomolar range against various P. falciparum strains. nih.govasm.org

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogs against P. falciparum Strains

Compound P. falciparum Strain IC50 (nM) Reference
Chloroquine 3D7 (CQS) < 12 nih.gov
Chloroquine W2 (CQR) > 100 nih.gov
TDR 58845 3D7 (CQS) 5.52 - 89.8 nih.gov
TDR 58845 W2 (CQR) 5.52 - 89.8 nih.gov
TDR 58846 3D7 (CQS) 5.52 - 89.8 nih.gov
TDR 58846 W2 (CQR) 5.52 - 89.8 nih.gov
AQ-13 CQR Strains Active nih.gov

The primary mechanism of resistance to 4-aminoquinoline drugs like chloroquine involves mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein. nih.govesr.ienih.govmalariaworld.org These mutations enable the transporter, located on the parasite's digestive vacuole membrane, to expel the drug, preventing it from reaching its target. nih.govmalariaworld.org The target of 4-aminoquinolines is the inhibition of hemozoin formation, a process that detoxifies the heme produced from hemoglobin digestion by the parasite. nih.govnih.gov

Another transporter, the P. falciparum multidrug resistance 1 (PfMDR1) transporter, can also modulate the parasite's susceptibility to these drugs. nih.govmalariaworld.org Novel strategies to combat resistance focus on designing 4-aminoquinoline analogs that can evade these resistance mechanisms. This includes modifying the side chain to prevent recognition and transport by PfCRT or developing compounds that are effective even at the lower concentrations achievable in resistant parasites. asm.org Furthermore, some newer analogs are designed as "double drugs" or hybrids, combining the 4-aminoquinoline core with other pharmacophores to create multi-targeting agents. daneshyari.com

Enzyme Modulation and Inhibition Studies

The biological activity of 4-aminoquinoline analogs extends beyond their antimalarial effects to include the modulation of various enzymes, highlighting their potential for other therapeutic applications.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Conversely, reactivation of AChE is crucial in treating poisoning by organophosphorus nerve agents and pesticides, which cause irreversible inhibition of the enzyme. mdpi.com

Quinoline derivatives have been investigated for their dual role as both inhibitors and reactivators of AChE. Some novel 4-N-phenylaminoquinoline derivatives have shown potent AChE inhibitory activity, with IC50 values in the micromolar range. mdpi.com The mechanism of inhibition for some of these compounds has been identified as mixed-type, indicating they can bind to both the active site and allosteric sites of the enzyme. mdpi.com On the other hand, certain oxime derivatives of quinolines have been explored as potential reactivators of inhibited AChE. mdpi.com

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Quinoline Derivatives

Compound Enzyme IC50 (µM) Inhibition Type Reference
Galantamine (Reference) AChE - - mdpi.com
Compound 11g AChE 1.94 ± 0.13 Mixed mdpi.com
Compound 11g BChE 28.37 ± 1.85 - mdpi.com
Compound 11a AChE Comparable to Galantamine Mixed mdpi.com
Compound 8n AChE 8.78 - nih.gov
Compound 8i BChE 1.60 - nih.gov

The inhibitory activity of 4-aminoquinoline analogs is not limited to cholinesterases. Their antimalarial action itself is a result of enzyme inhibition within the parasite. As mentioned, they interfere with the parasite's heme detoxification process. nih.govnih.gov

Furthermore, studies have explored the potential of these compounds to inhibit other enzymes. For instance, some 4-aminoquinoline analogs have been evaluated for their inhibitory effects on cytochrome P450 (CYP) enzymes, such as CYP2D6. nih.gov This is an important consideration in drug development to assess potential drug-drug interactions. nih.gov Additionally, hybrid molecules incorporating the 4-aminoquinoline scaffold have been designed to target other parasitic enzymes, such as falcipain-2, a cysteine protease crucial for hemoglobin degradation in P. falciparum. nih.gov

Table 3: Inhibition of Other Enzymes by 4-Aminoquinoline Analogs

Compound Class Target Enzyme Effect Reference
4-Aminoquinolines (e.g., Chloroquine) Heme Polymerization Inhibition nih.gov
Chloroquine Analogs Cytochrome P450 2D6 (CYP2D6) Inhibition nih.gov
4-Aminoquinoline-isatin hybrids Falcipain-2 Inhibition nih.gov
4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Potential Inhibition nih.gov

Structure Activity Relationship Sar Studies of 7,8 Dimethylquinolin 4 Amine Derivatives

Impact of Substituent Variations on Biological Activity

The substitution pattern on the quinoline (B57606) ring is a critical determinant of the biological activity of 4-aminoquinoline (B48711) derivatives. Modifications at various positions can dramatically alter the compound's efficacy, particularly its antimalarial properties.

Key findings from SAR studies include:

Position 7: The presence of an electron-withdrawing group at the 7-position is a well-established requirement for high activity. youtube.com Halogens such as chlorine (Cl), bromine (Br), or iodine (I) at this position enhance antimalarial potency. nih.gov The 7-chloro-4-aminoquinoline scaffold, found in the widely-known drug chloroquine (B1663885), is a classic example. nih.gov This substitution is believed to lower the pKa of both the quinoline ring nitrogen and the tertiary amine in the side chain. youtube.com Replacing the 7-chloro group with others like -OCH₃ or -CF₃ generally leads to a decrease in activity. nih.gov More complex substitutions, including diaryl ether, biaryl, and alkylaryl groups, have also been explored. Among these, the biaryl-containing derivatives showed consistently good potency against drug-resistant malarial strains. nih.gov

Position 8: Substitution at the 8-position of the quinoline ring is generally detrimental to activity. For instance, the introduction of a methyl (-CH₃) group at this position can lead to a complete loss of antimalarial activity. youtube.com

Other Positions: Substitution at the 3rd position has been shown to decrease antimalarial activity. Furthermore, placing a halogen at any position other than C7 typically results in an inactive compound. youtube.com An unsubstituted quinoline ring is also considered a key feature for compounds active against both chloroquine-susceptible and -resistant strains. nih.gov

The following table summarizes the impact of various substituents on the quinoline core's biological activity.

Position on Quinoline CoreSubstituent TypeEffect on Biological ActivityReference
7 Electron-withdrawing group (e.g., Cl, Br)Increases activity nih.gov, youtube.com
7 Biaryl groupGood potency against resistant strains nih.gov
7 OCH₃, CF₃Decreases activity nih.gov
8 Methyl group (-CH₃)Complete loss of activity youtube.com
3 Any substituentDecreases activity youtube.com
Other than 7 HalogenInactive compound youtube.com

The amine-containing side chain attached at the C4 position is essential for the activity of this class of compounds. Its basic nature facilitates accumulation in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action. nih.gov

Key findings on side chain modifications include:

Intramolecular Hydrogen Bonding: The ability of the side chain to form an intramolecular hydrogen bond is crucial for potency against chloroquine-resistant strains. This typically occurs between a protonated amine on the side chain and a hydrogen bond acceptor on one of its alkyl substituents. nih.gov

Side Chain Length: The length of the carbon linker between the two amine nitrogens is a critical factor. Shorter linkers, typically consisting of two to three carbon atoms, are considered optimal for retaining activity against resistant parasite strains. nih.gov However, one comprehensive study of 108 analogues found that side chain lengths of either three or fewer carbons or ten or more carbons were necessary for activity against resistant parasites. nih.gov

Terminal Amine Group: The side chain must terminate in a second protonatable nitrogen atom. nih.gov A variety of terminal amine functions have been studied, including diethylamino, pyrrolidine, and piperidine (B6355638) groups. nih.gov

Side Chain Complexity: More complex side chains, such as the one in amodiaquine (B18356) which contains a p-hydroxyanilino ring, can confer high potency against chloroquine-resistant strains. plos.org, esr.ie However, this specific modification can also lead to toxicity issues due to the formation of reactive quinone-imine metabolites, prompting researchers to design analogues lacking this hydroxyl group. plos.org

The table below illustrates how different side chain features influence biological activity.

Side Chain FeatureDescriptionEffect on Biological ActivityReference
Hydrogen Bonding Capacity for intramolecular H-bondingCrucial for potency against resistant strains nih.gov
Linker Length 2-3 carbonsOptimal for activity nih.gov
Linker Length ≤3 or ≥10 carbonsNecessary for activity against resistant strains nih.gov
Terminal Group Must contain a protonatable nitrogenEssential for activity nih.gov
Specific Moiety p-hydroxyanilino ring (as in Amodiaquine)High potency, but potential for toxicity plos.org, esr.ie

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and interact with a specific biological target. For the 4-aminoquinoline class, pharmacophore models are developed by identifying the common structural features of the most active compounds. nih.gov

The essential pharmacophoric features for antimalarial activity against resistant strains have been identified as:

The 4-aminoquinoline ring system, which is thought to intercalate with heme. nih.gov, nih.gov

A halogen atom (Cl, Br, or I) at the C7 position of the quinoline ring. nih.gov

A protonatable nitrogen atom at position 1 (N1) of the quinoline ring. nih.gov

A flexible side chain attached to the 4-amino group. nih.gov

A second protonatable nitrogen atom at the distal end of the side chain. nih.gov

These models are refined through computational studies where a library of compounds is structurally aligned to a common pharmacophore, which is often based on the lowest energy conformation of the most potent compound in the series. nih.gov This process helps in the rational design and optimization of new derivatives with potentially improved activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.org, nih.gov For 4-aminoquinoline derivatives, QSAR studies have been instrumental in designing potent antimalarial agents and predicting the activity of novel analogues. asianpubs.org, researchgate.net

The general methodology involves:

Descriptor Calculation: Calculating various molecular descriptors for a series of compounds with known activities. These descriptors quantify different aspects of the molecule's structure, such as:

Steric properties (e.g., Molar Refractivity - MR) asianpubs.org

Hydrophobic properties (e.g., log P) asianpubs.org

Electronic properties (e.g., Dipole Moment - DM, charge distribution) asianpubs.org, nih.gov

Topological properties (e.g., Galvez topological charge index) nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity (e.g., IC₅₀). asianpubs.org, nih.gov

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques, such as leave-many-out cross-validation and testing the model on an external set of compounds. researchgate.net, nih.gov

QSAR studies on 4-aminoquinolines have revealed that hydrophilic properties are crucial for activity against chloroquine-sensitive strains but less so for resistant strains. nih.gov Additionally, models suggest that chemically 'softer' compounds, which are more polarizable, tend to exhibit improved activity against both types of strains. nih.gov These validated QSAR models serve as powerful tools for the virtual screening and rational design of new, more effective 4-aminoquinoline derivatives. nih.gov

Computational and Spectroscopic Characterization of 7,8 Dimethylquinolin 4 Amine and Its Analogs

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) offer detailed insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a 7,8-dimethylquinolin-4-amine analog would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amine proton, and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom in the quinoline ring. The methyl groups at the C7 and C8 positions would appear as singlets in the upfield region of the spectrum. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For a substituted quinoline derivative, the spectrum would display signals for the nine carbons of the quinoline ring system and the two methyl carbons. The chemical shifts of the aromatic carbons are indicative of their electronic environment. For instance, the carbon atom attached to the amino group (C4) would be significantly shielded.

Expected NMR Data for this compound (Note: The following data is a representative expectation based on analogous structures, as specific experimental data for this compound is not readily available in the cited literature.)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H2~8.5C2: ~150
H3~6.5C3: ~100
-NH₂Broad singletC4: ~155
H5~7.8C4a: ~148
H6~7.4C5: ~125
7-CH₃~2.4C6: ~128
8-CH₃~2.6C7: ~135
C8: ~128
C8a: ~149
7-CH₃: ~18
8-CH₃: ~14

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and various bending vibrations.

Expected FT-IR Data for this compound (Note: The following data is a representative expectation based on analogous structures.)

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)3400-3250Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Methyl)2970-2850Stretching
C=C and C=N (Quinoline ring)1620-1450Stretching
N-H (Amine)1650-1580Bending
C-H (Aromatic)900-675Out-of-plane bending

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular formula can be determined. This is a definitive method for confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₂N₂), the expected exact mass would be calculated and compared to the experimentally observed mass.

Expected HR-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₁H₁₂N₂
Calculated Exact Mass [M+H]⁺173.1073
Observed Exact Mass [M+H]⁺Within a few ppm of the calculated value

Advanced Structural and Conformational Studies

While spectroscopic methods confirm the molecular structure, advanced techniques like single-crystal X-ray diffraction provide a precise three-dimensional picture of the molecule in the solid state. This allows for a detailed analysis of bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which the positions of individual atoms can be determined with high precision. unimi.it

For this compound, a single-crystal X-ray diffraction study would provide precise measurements of:

Bond lengths and angles: Confirming the geometry of the quinoline ring and the substituents.

Planarity of the quinoline system: Determining the degree of planarity of the fused aromatic rings.

Conformation of the amino group: Establishing the orientation of the amino group relative to the quinoline ring.

While a specific crystal structure for this compound is not available in the cited literature, analysis of related quinoline derivatives suggests that the quinoline ring would be essentially planar. The bond lengths and angles would be consistent with those of a substituted aromatic system.

Analysis of Noncovalent Interactions and Crystal Packing

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by a network of noncovalent interactions. These interactions, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid. researchgate.net An analysis of the crystal structure of this compound would likely reveal several types of noncovalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions with neighboring molecules. These interactions are expected to be a dominant force in the crystal packing.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to attractive π-π interactions.

C-H···π Interactions: The C-H bonds of the methyl groups or the aromatic ring can interact with the π-system of adjacent quinoline rings.

Understanding these noncovalent interactions is essential for predicting and controlling the solid-state properties of the compound. The study of such interactions is a significant area of research in crystallography and materials science. mdpi.com

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For this compound, these methods offer insights into its electronic structure, reactivity, and potential interactions with biological systems. By simulating molecular properties and dynamics, researchers can predict its behavior and guide the design of new functional molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rsc.org While comprehensive DFT studies focused exclusively on this compound are not extensively detailed in published literature, the methodology is widely applied to quinoline derivatives to elucidate key electronic characteristics. rsc.orgscirp.org

DFT calculations typically optimize the molecule's geometry to its lowest energy state and from this, various electronic properties can be determined. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electron density. scirp.org For quinoline derivatives, DFT has been used to determine properties like chemical hardness, softness, electronegativity, and the electrophilicity index. rsc.orgrsc.org

Table 1: Representative Electronic Properties Calculated for Quinoline Analogs via DFT The following data is illustrative of typical values obtained for substituted quinolines and is not from a direct study of this compound.

PropertyDescriptionRepresentative Value Range
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-5.5 to -6.7 eV scirp.orgnih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1.8 to -2.5 eV scirp.org
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org3.7 to 4.8 eV scirp.org
Dipole Moment A measure of the net molecular polarity.2.0 to 4.0 Debye scirp.org
Chemical Hardness (η) Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.1.8 to 2.4 eV nih.gov

These parameters collectively provide a detailed picture of the molecule's electronic character, which is fundamental to predicting its behavior in chemical reactions and biological environments.

Molecular dynamics (MD) simulations and in silico screening are computational techniques used to study the physical movement of atoms and molecules and to search large databases of compounds for potential biological activity. This compound has been identified as a compound within a library of molecules designed for specific biological applications, such as the reactivation of organophosphorus nerve agent-inhibited human acetylcholinesterase (hAChE). soton.ac.uk

In this context, MD simulations are employed to model the behavior of a ligand like this compound when it is bound to its biological target. nih.gov These simulations can reveal the stability of the protein-ligand complex over time, identify key conformational changes, and analyze the persistence of interactions such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov Such studies use computational models and existing X-ray crystallography data to simulate how analogs are likely to interact with the target enzyme's functionality and to assess their potential affinity. soton.ac.uk

In silico screening allows researchers to computationally evaluate large libraries of compounds against a specific target, prioritizing which molecules should be synthesized and tested experimentally. nih.gov This approach saves significant time and resources. The inclusion of this compound in synthetic libraries suggests its potential role in such screening efforts to identify novel therapeutic agents. soton.ac.uk

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is extensively used in drug design to predict how a ligand, such as a quinoline derivative, might interact with the binding site of a target protein. mdpi.comresearchgate.netnih.gov

For quinoline-based compounds, docking studies have been performed against a wide array of biological targets, including cancer-related proteins, HIV reverse transcriptase, and enzymes relevant to parasitic diseases. researchgate.netnih.govnih.gov In the case of this compound, a relevant biological target could be acetylcholinesterase (AChE), given its synthesis as part of a library of potential reactivators. soton.ac.uk

A typical molecular docking study yields a "docking score," which estimates the binding free energy, and provides a model of the binding pose. A more negative score generally indicates a stronger predicted binding affinity. nih.gov The analysis of the binding pose reveals specific interactions between the ligand and amino acid residues in the active site, such as:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Often involving aromatic rings.

π-π Stacking: Interactions between aromatic systems.

Cation-π Interactions: Important for binding in certain enzyme active sites. soton.ac.uk

Table 2: Illustrative Docking Interaction Data for a Quinoline Derivative with a Protein Target This table represents the type of data generated from a molecular docking study and is not specific to this compound.

ParameterValue/Description
Protein Target Acetylcholinesterase (AChE)
Docking Score (Binding Affinity) -7.5 kcal/mol
Interacting Residues TRP86, TYR133, PHE338, TRP286
Types of Interactions π-π stacking with TRP86; Cation-π with TYR133; Hydrogen bond with a serine residue.

Such studies are invaluable for understanding structure-activity relationships and for rationally designing more potent and selective inhibitors or modulators.

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to explain and predict the reactivity of molecules. rsc.org It focuses on the interactions between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals for this compound, which can be calculated using DFT, are key determinants of its chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a reaction. Regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack (electron donation). For an amine-substituted quinoline, the HOMO is often distributed across the aromatic system and the nitrogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a reaction. Regions where the LUMO is localized indicate probable sites for electrophilic attack (electron acceptance).

The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. rsc.org A small energy gap implies that the molecule is more easily polarized and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: FMO Properties and Their Implication on Reactivity Values are representative for quinoline-type structures.

ParameterDescriptionImplication for this compound
HOMO Energy Level Indicates electron-donating ability.A higher energy HOMO suggests stronger nucleophilic character.
LUMO Energy Level Indicates electron-accepting ability.A lower energy LUMO suggests stronger electrophilic character.
HOMO-LUMO Distribution Location of the orbitals on the molecule.Predicts the regioselectivity of reactions; for example, where electrophiles or nucleophiles will preferentially attack the quinoline ring system.
Energy Gap (ΔE) Indicator of kinetic stability. rsc.orgA relatively large gap would indicate high stability and low reactivity, while a smaller gap suggests the opposite. nih.gov

FMO analysis provides a qualitative but powerful framework for rationalizing the outcomes of chemical reactions and understanding the intrinsic reactivity of this compound.

Quinoline and its derivatives are known to form the core of many fluorescent compounds, which have applications in materials science and biological imaging. researchgate.netukm.edu.my Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict and understand the photophysical properties of these molecules, including their absorption and emission of light. bohrium.com

Key parameters obtained from TD-DFT calculations include:

Maximum Absorption Wavelength (λmax): The wavelength of light the molecule most strongly absorbs.

Oscillator Strength (f): The probability of a given electronic transition occurring.

Nature of the Transition: Identification of the molecular orbitals involved (e.g., HOMO to LUMO transitions, π-π* transitions).

Stokes Shift: The difference in wavelength between the maximum absorption and maximum emission, which is an important characteristic of a fluorophore. researchgate.net

Table 4: Representative TD-DFT Output for a Luminescent Quinoline Analog This table illustrates the type of data produced in a computational study of luminescent properties.

ParameterPredicted Value
Absorption λmax (in solvent) 350 nm
Emission λmax (in solvent) 450 nm
Excitation Energy 3.54 eV
Oscillator Strength (f) 0.85
Primary Transition HOMO → LUMO (95%)

By performing such calculations, scientists can screen potential fluorophores in silico, tuning their structures (e.g., by adding different substituent groups) to achieve desired luminescent properties before undertaking synthetic work.

Future Directions and Translational Research Perspectives for 7,8 Dimethylquinolin 4 Amine Based Compounds

Development of Novel Analogs for Enhanced Efficacy and Selectivity

The development of novel analogs derived from the 7,8-dimethylquinolin-4-amine scaffold is a key strategy for enhancing therapeutic efficacy and target selectivity. Medicinal chemistry efforts are centered on systematic structural modifications to optimize the molecule's pharmacodynamic and pharmacokinetic profiles. The core principle of this research involves understanding the structure-activity relationships (SAR), which dictates how changes in a molecule's chemical structure affect its biological activity. nih.govmdpi.com

Strategies for analog development primarily focus on two areas: modification of the quinoline (B57606) core and derivatization of the 4-amino group.

Quinoline Core Modification: The functionalization of the quinoline ring system allows for the fine-tuning of the compound's electronic and steric properties. nih.gov Introducing various substituents, such as electron-donating or electron-withdrawing groups, can significantly alter the compound's basicity and its ability to interact with biological targets. wgtn.ac.nz For instance, SAR studies on related quinazoline (B50416) compounds have shown that the presence and position of halogen or methoxy (B1213986) groups on the aromatic ring can dramatically influence cytotoxic activity. nih.gov These principles guide the rational design of this compound analogs with improved target binding affinity.

4-Amino Group Derivatization: The 4-amino substituent is a critical site for modification to influence the compound's interaction with target proteins and improve its drug-like properties. Expanding the SAR of related 1H-imidazo[4,5-c]quinolin-4-amine derivatives has been achieved through modifications at this amino position, leading to enhanced allosteric modulation of receptors. nih.gov Synthesizing a library of derivatives by converting the amine into amides, sulfonamides, or ureas can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity and selectivity for a specific target.

These synthetic explorations aim to create a portfolio of compounds with a range of biological activities, providing a basis for selecting lead candidates for further preclinical development.

Exploration of New Academic Applications in Chemical Biology

Beyond direct therapeutic use, the this compound scaffold and its derivatives hold significant promise as tools for chemical biology research. The inherent properties of the quinoline ring system, particularly its fluorescence capabilities, make it an attractive framework for developing molecular probes to investigate complex biological systems. crimsonpublishers.comcrimsonpublishers.com

Fluorescent Probes and Bio-imaging: Quinoline-based scaffolds are widely explored as molecular probes and chemosensors for bio-imaging. crimsonpublishers.comcrimsonpublishers.com They can be engineered to act as fluorescent sensors for detecting specific metal ions, such as zinc, or reactive signaling molecules like nitric oxide within living cells. acs.orgnanobioletters.comacs.org By modifying the this compound structure, for example by adding chelating groups, researchers could develop novel probes to visualize and track the flux of specific analytes in real-time, offering insights into their roles in cellular physiology and pathology. nanobioletters.com These probes are often cell-permeant, allowing for application in a wide range of living systems. acs.org

Target Identification and Validation: Derivatives of this compound can be functionalized to serve as tools for affinity-based proteomics. By attaching a reactive group or an affinity tag, the compound can be used to covalently label or pull down its protein binding partners from cell lysates. Identifying these interacting proteins is a powerful method for elucidating the compound's mechanism of action and discovering previously unknown drug targets.

The versatility of the quinoline scaffold allows for the creation of sophisticated chemical tools that can help dissect biological pathways and validate new targets for therapeutic intervention. nanobioletters.com

Integration of Computational and Experimental Methodologies in Compound Research

The integration of computational and experimental approaches, often referred to as computer-aided drug design (CADD), is essential for accelerating the discovery and optimization of novel compounds based on the this compound structure. frontiersin.org This synergy allows for a more rational, cost-effective, and efficient research process compared to traditional experimental screening alone. nih.gov

In silico techniques are used to design novel compounds and predict their biological activity before they are synthesized. nih.gov This computational prescreening helps prioritize which analogs are most likely to succeed, saving significant time and resources. nih.gov Following synthesis, experimental testing provides crucial data to validate and refine the computational models in an iterative cycle.

Key computational methods and their applications in the context of this compound research are summarized below.

Computational MethodApplication in Compound Research
Molecular Docking Predicts how a compound binds to the three-dimensional structure of a target protein, estimating the binding affinity and identifying key interactions. This helps in designing analogs with improved potency. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can predict the activity of non-synthesized compounds. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of the compound and its target protein over time, providing insights into the stability of their interaction and revealing conformational changes that may occur upon binding. nih.gov
ADMET Prediction Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govnih.gov

The combination of these in silico predictions with experimental validation provides a powerful platform for understanding molecular interactions and guiding the design of next-generation compounds. frontiersin.org This integrated approach has been successfully applied to various quinoline and quinazoline derivatives to identify potent inhibitors and understand their binding mechanisms. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 7,8-Dimethylquinolin-4-amine, and how can reaction conditions be optimized to improve yields?

The synthesis of quinolin-4-amine derivatives typically involves nucleophilic substitution of chlorinated quinoline precursors with amines. For example, in analogous compounds like 7-chloro-N-(substituted phenyl)quinolin-4-amine derivatives, reactions are carried out under anhydrous conditions using polar aprotic solvents (e.g., NMP), potassium carbonate as a base, and elevated temperatures (80–100°C) . Yield optimization may involve:

  • Catalyst selection : Triethylamine or LiHMDS can enhance reaction efficiency by deprotonating amines.
  • Solvent choice : NMP or DMF improves solubility of aromatic intermediates.
  • Purification : Column chromatography (e.g., 10% MeOH in DCM) isolates products with >95% purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

Key characterization methods include:

  • 1H/13C NMR : Peaks for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns. For example, in 7-methoxy-N-(p-tolyl)quinolin-4-amine, distinct splitting patterns (e.g., doublets at J = 7.2 Hz) validate regiochemistry .
  • HRMS : Accurate mass analysis (e.g., Δ < 5 ppm) ensures molecular formula consistency.
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 70.87%; H: 7.36% in related compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For antimalarial or antibacterial screening:

  • Plasmodium falciparum strains (e.g., 3D7, K1): IC50 values are determined via SYBR Green assays under 5% CO2 at 37°C .
  • Bacterial MIC testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with compound dilutions from 0.5–128 µg/mL .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing substituents (e.g., Cl, CF3) at C-7/C-8 improve antimalarial potency by increasing membrane permeability .
  • N-alkylation : Cyclopropyl or tert-butyl groups at the 4-amine position reduce cytotoxicity while maintaining activity .
  • Hybrid analogs : Combining quinoline with benzyloxy groups (e.g., 7-methoxy-6-benzyloxy derivatives) enhances antibacterial breadth .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50 values against Plasmodium strains) require:

  • Strain-specific validation : Compare activity against geographically distinct strains (e.g., African 3D7 vs. SE Asian Dd2) .
  • Dosage normalization : Account for differences in assay protocols (e.g., incubation time, serum content).
  • Statistical rigor : Use ANOVA or Tukey’s HSD test to confirm significance (p < 0.05) .

Q. What computational tools validate predicted physicochemical properties of this compound?

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models. Compare with experimental HPLC retention times or shake-flask solubility data .
  • Density functional theory (DFT) : Optimize molecular geometry to correlate calculated dipole moments with crystallographic data (e.g., C–H bond lengths) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethylquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
7,8-Dimethylquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.